2-(Diethylamino)ethyl 3-hydroxy-4-methoxybenzoate;hydrochloride
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Overview
Description
2-(Diethylamino)ethyl 3-hydroxy-4-methoxybenzoate;hydrochloride is a chemical compound with the molecular formula C14H22ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances and has notable properties that make it valuable for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3-hydroxy-4-methoxybenzoate;hydrochloride typically involves the esterification of 3-hydroxy-4-methoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 3-hydroxy-4-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-(Diethylamino)ethyl 3-hydroxy-4-methoxybenzoate;hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent for various conditions.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 3-hydroxy-4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 4-hydroxy-3-methoxybenzoate
- 2-(Diethylamino)ethyl 3-amino-4-methoxybenzoate
Uniqueness
2-(Diethylamino)ethyl 3-hydroxy-4-methoxybenzoate;hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(diethylamino)ethyl 3-hydroxy-4-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-15(5-2)8-9-19-14(17)11-6-7-13(18-3)12(16)10-11;/h6-7,10,16H,4-5,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPZCHDNIQEIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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